molecular formula C17H9Cl3N4O2 B12417808 Diclazuril-d4

Diclazuril-d4

Cat. No.: B12417808
M. Wt: 411.7 g/mol
InChI Key: ZSZFUDFOPOMEET-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diclazuril-d4 involves several steps, starting with 2,6-dichloro-4-nitroaniline as the raw material. The process includes Sandmeyer reaction, affine replacement, reduction, diazotization, and two-step condensation reactions . The key steps are as follows:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves continuous operation for nitroreduction, diazotization, and condensation reactions, achieving a product purity of 99.5% . The use of one-pot processes and efficient extraction methods enhances the overall efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: Diclazuril-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which are often analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Scientific Research Applications

Diclazuril-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:

Mechanism of Action

Diclazuril-d4 exerts its effects by inhibiting the development of coccidian parasites, particularly Eimeria species. The compound interferes with the parasite’s ability to reproduce and develop within the host’s intestinal cells. The exact molecular targets and pathways involved include disruption of the parasite’s mitochondrial function and inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

Uniqueness: Diclazuril-d4 is unique due to its deuterium labeling, which enhances its utility in research applications. Compared to Toltrazuril and Nicarbazin, this compound offers more precise tracking in metabolic studies and has a distinct pharmacokinetic profile .

Properties

Molecular Formula

C17H9Cl3N4O2

Molecular Weight

411.7 g/mol

IUPAC Name

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i1D,2D,3D,4D

InChI Key

ZSZFUDFOPOMEET-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Origin of Product

United States

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